N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide
Description
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a sulfonyl group attached to a methylphenyl ring, and a pyridinylmethyl group attached to a glycinamide backbone.
Properties
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-20(24(22,23)16-6-4-14(2)5-7-16)13-17(21)19-12-15-8-10-18-11-9-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFJVHJBBQLHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can be achieved through several synthetic routes. One common method involves the reaction of N-ethylglycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, resulting in the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide can be compared with other similar compounds, such as:
N-ethyl-N-(4-methylphenyl)sulfonylglycinamide: Lacks the pyridinylmethyl group, which may result in different biological activities and chemical properties.
N-(pyridin-4-ylmethyl)-N-(4-methylphenyl)sulfonylglycinamide: Lacks the ethyl group, which may affect its solubility and reactivity.
N-ethyl-N-(pyridin-4-ylmethyl)glycinamide: Lacks the sulfonyl group, which may influence its stability and biological activity.
Biological Activity
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with significant potential in various biological applications. Its unique structure includes a sulfonyl group, a pyridine moiety, and an ethyl substituent, which contribute to its biological activity. This compound is primarily investigated for its enzyme inhibition properties, particularly in the context of cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
- IUPAC Name : 2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide
- Molecular Formula : C23H25N3O3S
- Molecular Weight : 425.53 g/mol
Structural Features
| Feature | Description |
|---|---|
| Sulfonyl Group | Enhances binding affinity to target enzymes |
| Pyridine Ring | Contributes to lipophilicity and bioavailability |
| Ethyl Substituent | Potentially modulates pharmacokinetic properties |
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory activity against various enzymes. Notably, it has shown promise in inhibiting histone deacetylases (HDACs), which play a critical role in cancer cell proliferation.
Case Study: HDAC Inhibition
In a study assessing the biological activity of similar compounds, several derivatives were found to inhibit HDAC1 with IC(50) values below the micromolar range. This inhibition led to hyperacetylation of histones and upregulation of the tumor suppressor gene p21(WAF1/Cip1), showcasing the potential of these compounds in cancer therapy .
Antimicrobial and Anti-inflammatory Properties
Additionally, preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties. These effects are hypothesized to arise from its ability to modulate inflammatory pathways and inhibit microbial growth through enzyme inhibition.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Active Sites : The sulfonyl group enhances the compound's affinity for specific enzyme active sites.
- Blocking Enzyme Activity : By occupying these sites, the compound effectively inhibits enzyme function, leading to downstream effects such as reduced cell proliferation in cancer cells.
- Modulation of Signaling Pathways : Interaction with various receptors may also lead to altered signaling pathways involved in inflammation and immune responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Key Features |
|---|---|
| N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide | Similar sulfonamide structure; different substituents |
| 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide | Exhibits enzyme inhibition; different functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
